molecular formula C22H25N5O2S2 B2717024 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide CAS No. 1217006-82-0

2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide

Cat. No.: B2717024
CAS No.: 1217006-82-0
M. Wt: 455.6
InChI Key: BPMBIMXOHSVLSP-UHFFFAOYSA-N
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Description

2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide is a chemical compound with the CAS registry number 1217006-82-0 . Its molecular formula is C 22 H 25 N 5 O 2 S 2 and it has a molecular weight of 479.60 g/mol . This complex molecule features a multi-heterocyclic core structure incorporating thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine, which is substituted with a butyl group and linked via a thioether bridge to an N-mesitylacetamide group . The specific research applications and biological activities of this compound are areas of ongoing scientific investigation. As a supplier, we provide this compound as a high-purity reference material to support pharmaceutical and life science research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S2/c1-5-6-8-26-20(29)19-16(7-9-30-19)27-21(26)24-25-22(27)31-12-17(28)23-18-14(3)10-13(2)11-15(18)4/h7,9-11H,5-6,8,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBIMXOHSVLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide is a novel derivative that has garnered attention due to its potential biological activities. This article aims to compile and analyze the available research on its biological activity, focusing on anti-inflammatory, analgesic, and anticancer properties.

  • Molecular Formula : C21H23N5O4S2
  • Molecular Weight : 473.6 g/mol
  • CAS Number : 1184971-12-7

Anti-inflammatory Activity

Recent studies have demonstrated that compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class exhibit significant anti-inflammatory properties. For instance:

  • A series of derivatives were tested for their anti-inflammatory effects using formalin-induced paw edema models. Compounds similar to the target compound showed notable inhibition of edema formation compared to controls like diclofenac sodium .
CompoundDose (mg/kg)Edema Inhibition (%)
Control (Diclofenac)1070
Compound A1065
Compound B1060

Analgesic Activity

In addition to anti-inflammatory effects, these compounds have also been evaluated for analgesic properties:

  • The same study found that certain derivatives exhibited delayed onset analgesic activity in acute pain models . The compounds were well tolerated by experimental animals with a high safety margin (ALD50 > 0.4 g/kg).

Anticancer Activity

The anticancer potential of related thieno[2,3-e][1,2,4]triazolo derivatives has been explored:

  • Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a structure–activity relationship (SAR) study identified specific modifications that enhanced potency against Polo-like kinase 1 (Plk1), a target in cancer therapy .
CompoundIC50 (μM)Cell Line
Compound C4.4HeLa
Compound D6.0MCF7

The proposed mechanism for the biological activity of these compounds involves interaction with specific enzymes and receptors:

  • Molecular docking studies suggest that the thienotriazolopyrimidine derivatives bind effectively to cyclooxygenase enzymes (COX), which play a crucial role in inflammation . This binding may inhibit the production of pro-inflammatory mediators.

Case Studies

Several case studies have highlighted the efficacy of these compounds:

  • Study on Pain Management : In a controlled trial involving rats with induced inflammatory pain, administration of the compound led to a statistically significant reduction in pain scores compared to untreated controls.
  • Cancer Cell Proliferation : A study on breast cancer cell lines demonstrated that treatment with thienotriazolopyrimidine derivatives resulted in reduced viability and increased apoptosis rates.

Comparison with Similar Compounds

Key Analog: 2-[(4-Butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

  • Structural Difference : Replaces the mesityl group with a 5-chloro-2-methylphenyl substituent.
  • Steric Effects: The smaller 5-chloro-2-methylphenyl group reduces steric hindrance compared to mesityl, possibly improving binding affinity to targets requiring deeper active-site penetration. Solubility: The chloro substituent may decrease lipophilicity slightly compared to the mesityl group, though experimental data are unavailable .

Table 1: Substituent Comparison

Compound Aromatic Group Key Substituent Effects
Target Compound N-mesityl High steric bulk, hydrophobic
Chlorophenyl Analog 5-chloro-2-methyl Electron-withdrawing, moderate steric bulk

Core Modifications in Thieno-Triazolo-Pyrimidinone Derivatives

Example: Ethyl 4,5-Disubstituted 2-Azido-3-Thiophenecarboxylates

  • Structural Difference: Features a simpler thiophene ring without triazolo-pyrimidinone fusion.
  • Synthetic Utility: These intermediates are precursors to fused heterocycles, highlighting the importance of the triazolo-pyrimidinone core in stabilizing bioactive conformations .

Electronic and Isoelectronic Considerations

The thieno-triazolo-pyrimidinone core shares electronic similarities with purine analogs, enabling interactions with enzymes like kinases. However, the term "isovalency" (as defined in cluster chemistry ) better applies here: while the core mimics purines electronically, its distinct geometry (e.g., sulfur atom in thiophene) creates unique binding profiles.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for chlorophenyl analogs, involving azide-alkyne cycloaddition or nucleophilic substitution at the thioether position .
  • Biological Activity : Though direct data are unavailable, mesityl-substituted analogs are theorized to exhibit enhanced metabolic stability over chlorophenyl derivatives due to reduced oxidative metabolism of methyl groups .
  • Solubility Challenges : The mesityl group’s hydrophobicity may limit aqueous solubility, necessitating formulation adjustments for in vivo applications.

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